molecular formula C21H18ClN3O3S3 B2617754 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 900001-35-6

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2617754
CAS RN: 900001-35-6
M. Wt: 492.02
InChI Key: HXEXOIMCSCQDGO-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H18ClN3O3S3 and its molecular weight is 492.02. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

This compound has the chemical formula C₁₇H₂₃ClN₄S₂ and a molecular weight of 382.97 g/mol. It is synthesized from the reaction of 4-(4-Chloro-2-thienyl)-5-bromo-2-thiazolylamine with cyclohexylpiperazine. The resulting product is 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine . Here’s the structure:

Structure:\text{Structure:} Structure:

Anti-Inflammatory Potential

Researchers have explored the pharmacological significance of the thiazole scaffold for developing new anti-inflammatory drugs. In vitro studies evaluated the anti-inflammatory potential of this compound by assessing its inhibition of COX-1, COX-2, and 5-LOX enzymes. After confirming its efficacy in vitro, the compound was further investigated for in vivo analgesic and anti-inflammatory effects. Notably, all synthesized derivatives demonstrated effective COX-2 inhibition (IC₅₀ values ranging from 0.76 to 9.01 μM), with compounds 5b, 5d, and 5e showing the highest selectivity for COX-2 (selectivity index values of 42, 112, and 124, respectively) .

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S3/c22-17-7-8-18(29-17)31(27,28)25-11-9-14(10-12-25)20(26)24-21-23-16-6-5-13-3-1-2-4-15(13)19(16)30-21/h1-8,14H,9-12H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEXOIMCSCQDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)piperidine-4-carboxamide

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